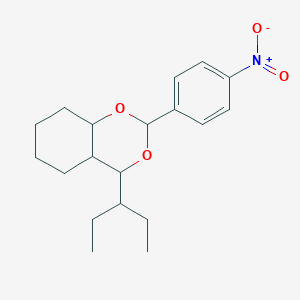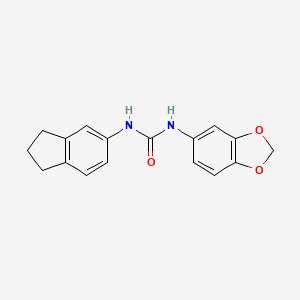![molecular formula C20H17NO3 B5300755 2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5300755.png)
2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate, also known as MQPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MQPA is a derivative of the compound 2-methoxyestradiol, which is known for its anti-tumor and anti-inflammatory properties. MQPA has been shown to have similar properties, making it a promising candidate for use in scientific research.
作用機序
The mechanism of action of 2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and inflammation. 2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate has been shown to inhibit the activity of the enzyme tubulin, which is involved in the formation of microtubules, leading to cell cycle arrest and apoptosis. 2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate has also been shown to inhibit the activity of the enzyme phospholipase A2, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis, the inhibition of angiogenesis, and the reduction of inflammation. 2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
実験室実験の利点と制限
One advantage of using 2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate in lab experiments is its ability to inhibit the growth of cancer cells and reduce inflammation, making it a useful tool for studying these processes. However, one limitation of using 2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are a number of future directions for research involving 2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate. One potential direction is the development of new derivatives of 2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate with improved properties, such as increased potency or reduced toxicity. Another potential direction is the investigation of the neuroprotective properties of 2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate for the treatment of neurodegenerative diseases. Finally, the use of 2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate in combination with other compounds for the treatment of cancer and inflammation warrants further investigation.
合成法
2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate can be synthesized through a multi-step process involving the reaction of 2-methoxy-4-hydroxyphenylacetic acid with 2-chloroquinoline, followed by the addition of vinyl magnesium bromide. The resulting compound is then acetylated to yield 2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate.
科学的研究の応用
2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate has been studied for its potential applications in various fields, including cancer research, inflammation research, and neuroscience. In cancer research, 2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neuroscience, 2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
[2-methoxy-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-14(22)24-19-12-8-15(13-20(19)23-2)7-10-17-11-9-16-5-3-4-6-18(16)21-17/h3-13H,1-2H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIRPCZJAZLLCZ-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C/C2=NC3=CC=CC=C3C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-methoxy-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(3-bromobenzylidene)-1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B5300673.png)

![[4-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)phenyl]methanol](/img/structure/B5300688.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]-1,4-diazepan-5-one](/img/structure/B5300698.png)
![4-[(2,6-dihydroxybenzoyl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B5300700.png)
![3-(3-nitrophenyl)-N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5300701.png)
![2-[5-{[(5-methyl-1H-benzimidazol-2-yl)thio]acetyl}-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B5300707.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-(4-methylphenyl)urea](/img/structure/B5300714.png)

![isopropyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5300729.png)
![(4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine](/img/structure/B5300731.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-bromo-4-nitrophenyl)acrylamide](/img/structure/B5300742.png)
![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5300745.png)
![2-imino-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-thiazolidin-4-one](/img/structure/B5300763.png)